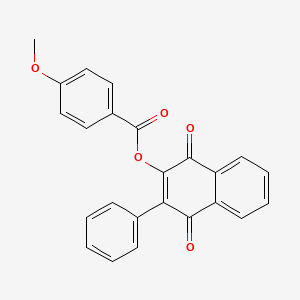![molecular formula C19H20N2O3S B11590460 (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590460.png)
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with methoxy groups and an imidazolidinone ring with a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:
Formation of the naphthalene derivative: The starting material, 2,7-dimethoxynaphthalene, is synthesized through the methylation of naphthalene-2,7-diol using dimethyl sulfate in the presence of a base such as potassium carbonate.
Aldol condensation: The naphthalene derivative undergoes an aldol condensation with an appropriate aldehyde to form the intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with thiourea and a suitable alkyl halide to form the imidazolidinone ring.
Final modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring or the sulfanylidene group.
Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions
Reduced imidazolidinone derivatives: Formed through reduction reactions
Substituted naphthalene derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research:
Mechanism of Action
The mechanism by which (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The naphthalene ring structure allows for potential intercalation into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone: A related compound with a similar naphthalene structure but different functional groups.
(2,7-Dimethoxynaphthalen-1-yl)(4-methoxyphenyl)methanone: Another similar compound with additional methoxy groups on the phenyl ring.
Uniqueness
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a naphthalene ring with methoxy groups and an imidazolidinone ring with a sulfanylidene group
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H20N2O3S/c1-4-9-21-18(22)16(20-19(21)25)11-15-14-10-13(23-2)7-5-12(14)6-8-17(15)24-3/h5-8,10-11H,4,9H2,1-3H3,(H,20,25)/b16-11- |
InChI Key |
ZTGRZLOXHPAADE-WJDWOHSUSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(C=CC3=C2C=C(C=C3)OC)OC)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C=CC3=C2C=C(C=C3)OC)OC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590387.png)
methylidene]-2-(4-ethylphenoxy)acetamide](/img/structure/B11590403.png)
![Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11590407.png)
![(5Z)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11590413.png)

![N-ethyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11590430.png)
![6-(4-chlorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11590441.png)
![(5Z)-2-(2-bromophenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590449.png)
methoxy]-3-methoxyphenyl}methyl)amine](/img/structure/B11590457.png)
![ethyl {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate](/img/structure/B11590463.png)
![(5Z)-5-(4-butoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590468.png)
![ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590471.png)
![(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11590478.png)
